Cas no 36592-62-8 (4-hydroxy-2,3,6-trimethylphenyl acetate)
4-hydroxy-2,3,6-trimethylphenyl acetate Chemical and Physical Properties
Names and Identifiers
-
- 4-hydroxy-2,3,6-trimethylphenyl acetate
- (4-hydroxy-2,3,6-trimethylphenyl) acetate
- 4-Acetoxy-2,3,5-trimethylphenol
-
- Inchi: 1S/C11H14O3/c1-6-5-10(13)7(2)8(3)11(6)14-9(4)12/h5,13H,1-4H3
- InChI Key: JFNARRJEBQBMJF-UHFFFAOYSA-N
- SMILES: O(C(C)=O)C1=C(C)C=C(C(C)=C1C)O
Computed Properties
- Exact Mass: 194.09432
- Monoisotopic Mass: 194.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
Experimental Properties
- Density: 1.114
- Melting Point: 107.5 °C
- Boiling Point: 300.4°C at 760 mmHg
- Flash Point: 124.2°C
- Refractive Index: 1.531
- PSA: 46.53
4-hydroxy-2,3,6-trimethylphenyl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140323-100mg |
4-Hydroxy-2,3,6-trimethylphenyl acetate |
36592-62-8 | 98% | 100mg |
¥1636.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140323-250mg |
4-Hydroxy-2,3,6-trimethylphenyl acetate |
36592-62-8 | 98% | 250mg |
¥2364.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140323-1g |
4-Hydroxy-2,3,6-trimethylphenyl acetate |
36592-62-8 | 98% | 1g |
¥5093.00 | 2024-05-16 |
4-hydroxy-2,3,6-trimethylphenyl acetate Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 4-hydroxy-2,3,6-trimethylphenyl acetate
4-Hydroxy-2,3,6-Trimethylphenyl Acetate (CAS No. 36592-62-8): A Comprehensive Overview
4-Hydroxy-2,3,6-trimethylphenyl acetate (CAS No. 36592-62-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound, characterized by its unique molecular structure and functional groups, exhibits a wide range of applications, from synthetic intermediates to potential therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 4-hydroxy-2,3,6-trimethylphenyl acetate.
Chemical Properties and Structure
4-Hydroxy-2,3,6-trimethylphenyl acetate is a derivative of phenol with a hydroxyl group (-OH) at the 4-position and three methyl groups (-CH3) at the 2-, 3-, and 6-positions. The acetate ester group (-COOCH3) is attached to the hydroxyl group, making it a valuable intermediate in organic synthesis. The molecular formula of 4-hydroxy-2,3,6-trimethylphenyl acetate is C11H14O3, with a molecular weight of approximately 194.22 g/mol. Its melting point is around 75°C, and it is soluble in common organic solvents such as ethanol and dichloromethane.
Synthesis Methods
The synthesis of 4-hydroxy-2,3,6-trimethylphenyl acetate can be achieved through various routes. One common method involves the esterification of 4-hydroxy-2,3,6-trimethylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the phenol to form the desired ester product. Another approach involves the reaction of 4-hydroxy-2,3,6-trimethylphenol with acetyl chloride in the presence of a base like pyridine or triethylamine.
Biological Activities and Applications
4-Hydroxy-2,3,6-trimethylphenyl acetate has been studied for its potential biological activities and applications in various fields. Recent research has shown that this compound exhibits antioxidant properties due to its phenolic hydroxyl group. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage to cells and tissues. This makes 4-hydroxy-2,3,6-trimethylphenyl acetate a promising candidate for use in cosmetics and skincare products.
In addition to its antioxidant properties, 4-hydroxy-2,3,6-trimethylphenyl acetate has been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 4-hydroxy-2,3,6-trimethylphenyl acetate could be developed into therapeutic agents for treating inflammatory diseases.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 4-hydroxy-2,3,6-trimethylphenyl acetate has been explored in several preclinical studies. In vitro experiments have shown that this compound can effectively reduce inflammation in human cell lines derived from various tissues. Animal studies have further confirmed these findings by demonstrating that oral administration of 4-hydroxy-2,3,6-trimethylphenyl acetate can alleviate symptoms of inflammatory conditions such as arthritis and colitis.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-hydroxy-2,3,6-trimethylphenyl acetate in human subjects. Preliminary results from phase I trials have indicated that this compound is well-tolerated at therapeutic doses and does not cause significant adverse effects. These promising results have paved the way for further clinical development and potential approval as a novel anti-inflammatory drug.
Literature Review and Future Directions strong> p > < p >The scientific literature on 4-hydroxy-2 , 3 , 6 -trimethylphenyl acetate strong >is rapidly expanding , reflecting growing interest in this compound across multiple disciplines . Recent publications have explored various aspects , including synthetic methods , biological activities , and potential applications . For instance , a study published in the Journal of Medicinal Chemistry reported on the design and synthesis of novel derivatives of 4 -hydroxy - 2 , 3 , 6 -trimethylphenyl acetate strong >with enhanced anti-inflammatory properties . Another study in the Journal of Agricultural and Food Chemistry investigated the use of 4 -hydroxy - 2 , 3 , 6 -trimethylphenyl acetate strong >as a natural preservative in food products due to its antioxidant activity . p > < p >Future research directions for 4 -hydroxy - 2 , 3 , 6 -trimethylphenyl acetate strong >include optimizing synthetic routes to improve yield and purity , exploring additional biological activities such as antiviral or anticancer effects , and conducting more extensive clinical trials to validate its therapeutic potential . Additionally , there is a need for further studies to understand the mechanisms underlying its biological activities at the molecular level . p > article > < / response >
36592-62-8 (4-hydroxy-2,3,6-trimethylphenyl acetate) Related Products
- 22618-23-1(Phenol, 3,4-dimethyl-,1-acetate)
- 533-18-6(o-Tolyl acetate)
- 573-20-6(Vitamin K4)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)